Cyclohexyl carbamate derivative 3
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Overview
Description
Cyclohexyl carbamate derivative 3 is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and polymer chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl carbamate derivative 3 can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with a suitable carbamoyl chloride or isocyanate. The reaction typically occurs in the presence of a base, such as triethylamine, and an organic solvent like tetrahydrofuran (THF). The reaction conditions, including temperature and reaction time, can be optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques like flow chemistry and automated reactors to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl carbamate derivative 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
Cyclohexyl carbamate derivative 3 has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: this compound is explored for its potential therapeutic applications, such as in the development of drugs for neurological disorders.
Industry: The compound is used in the production of high-performance materials, coatings, and adhesives
Mechanism of Action
The mechanism of action of cyclohexyl carbamate derivative 3 involves its interaction with specific molecular targets. For example, in biological systems, the compound may inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways and lead to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Cyclohexyl carbamate derivative 3 can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C17H25NO2 |
---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
(2-tert-butylcyclohexyl) N-phenylcarbamate |
InChI |
InChI=1S/C17H25NO2/c1-17(2,3)14-11-7-8-12-15(14)20-16(19)18-13-9-5-4-6-10-13/h4-6,9-10,14-15H,7-8,11-12H2,1-3H3,(H,18,19) |
InChI Key |
IQFJKVNORUXJJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCCCC1OC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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